molecular formula C23H15F2NO2 B1684385 Brequinar CAS No. 96187-53-0

Brequinar

Cat. No. B1684385
CAS RN: 96187-53-0
M. Wt: 375.4 g/mol
InChI Key: PHEZJEYUWHETKO-UHFFFAOYSA-N
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Description

Brequinar (DuP-785) is a drug that acts as a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase . It blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth . Brequinar was invented by DuPont Pharmaceuticals in the 1980s .


Synthesis Analysis

A novel convergent synthesis of brequinar-based probes has been disclosed . This includes a 16-step convergent synthesis of the first brequinar-PROTAC and a four-step approach towards the first mitochondrial-directed brequinar probe . Both the PROTAC and mitochondria-directed probe of brequinar possess cytotoxicity superior to brequinar in a colony formation assay .


Molecular Structure Analysis

Brequinar’s molecular formula is C23H15F2NO2 . It has a molar mass of 375.37 g/mol . The structure of Brequinar has been analyzed using various techniques, including molecular docking and dynamic simulations .


Chemical Reactions Analysis

Brequinar is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway . It has been evaluated in multiple clinical trials as a potential treatment for cancer .


Physical And Chemical Properties Analysis

Brequinar has a molecular weight of 375.37 . It is soluble at 25 mg/mL in DMSO . The storage conditions for Brequinar powder are -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

1. Drug Efficacy and Mechanism of Action

Research in drug efficacy and mechanisms of action is pivotal in understanding how certain drugs, like Brequinar, work at the molecular level. Studies in this area focus on the interaction between drugs and biological targets, elucidating the biochemical pathways involved. For instance, investigations into antimalarial agents have demonstrated how drugs can interfere with the life cycle of parasites, offering insights into potential mechanisms through which Brequinar could exert its effects if applied in similar contexts (Palmer, Holliday, & Brogden, 1993).

2. Biomedical Applications of Photophysical Phenomena

The exploration of aggregation-induced emission (AIE) phenomena exemplifies how scientific research delves into photophysical properties for biomedical applications. AIE luminogens, which emit strong fluorescence in aggregated states, have been widely applied for biomolecule sensing, cell imaging, and cancer theranostics. This area of research provides a framework for developing innovative diagnostic and therapeutic tools, potentially including applications related to drugs like Brequinar (Zhu, Kwok, Lam, & Tang, 2018).

3. Genetic and Environmental Factors in Disease

Investigations into the spatial distribution of genetic deficiencies, such as G6PD deficiency, and their interaction with environmental factors like malaria exposure, offer valuable insights into the complex interplay between genetics and disease. Such research helps identify populations at risk and informs the development of targeted treatment strategies, potentially relevant for the application of drugs like Brequinar in genetically predisposed populations (Howes et al., 2013).

4. Scientific Research in Education

The impact of scientific research experiences on education, including the development of scientific literacy and career preparation in science fields, highlights the importance of integrating research into educational programs. Studies have shown that engaging in research can enhance students' understanding of scientific concepts and methodologies, potentially inspiring future investigations related to drugs like Brequinar and their applications (Krim et al., 2019).

5. Microbial Ecology and Biotechnology

Research in microbial ecology and the use of microarray technology to study microbial populations in environments like soils and sediments can inform the development of biotechnological applications, including drug discovery and environmental monitoring. Understanding microbial dynamics and interactions can lead to the identification of novel compounds or biological targets for drugs like Brequinar (Gentry et al., 2006).

Safety And Hazards

Brequinar should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Brequinar has been investigated as an immunosuppressant for preventing rejection after organ transplant and also as an anti-cancer drug . It has also been researched as part of a potential combination therapy for some cancers . Currently, Clear Creek Bio is developing brequinar as a potential treatment for COVID-19 .

properties

IUPAC Name

6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEZJEYUWHETKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96201-88-6 (hydrochloride salt)
Record name Brequinar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00242165
Record name Brequinar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brequinar

CAS RN

96187-53-0
Record name Brequinar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96187-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brequinar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brequinar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brequinar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREQUINAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-Fluoroisatin (72.6 g, 0.44 mole) and 4-(2-fluorophenyl) propiophenone (100 g, 0.44 mole) were suspended in 720 ml of ethanol and stirred mechanically as a solution of KOH (147.8 g, 2.64 mole) in 300 ml of water was added dropwise over 15 minutes. The reaction mixture was heated at reflux for 12 hours, cooled and the ethanol evaporated under reduced pressure. The resulting solid was dissolved in water and washed with ethyl ether. The aqueous layer was cooled to 5° and acidified with glacial acetic acid. The resulting precipitate was filtered, washed 2 times with 300 ml of ethyl ether and dried. Recrystallization from dimethylformamide and water gave 84 g of a white 2-(2'-Fluoro-1,1'-biphenyl-4-yl)-6-fluoro-3-methyl-4-quinolinecarboxylic acid, m.p. 315°-317°.
Quantity
72.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
147.8 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
720 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.